N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGMMQZMSPGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on heterocyclic cores, substituents, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Heterocyclic Core Differences :
- The target compound features a pyridine-pyrazole core, whereas analogs like 4d, 4g, and 4i utilize a thiazole-pyridine scaffold. Thiazole-containing compounds often exhibit enhanced metabolic stability compared to pyrazole derivatives due to sulfur’s electron-withdrawing effects.
Substituent Impact :
- The benzamide group is common across all compounds, but substituents on the aromatic rings vary. For example, 4d includes 3,4-dichloro substitutions on benzamide, which may enhance lipophilicity and target binding affinity compared to the unsubstituted benzamide in the target compound .
- Morpholine and piperazine moieties in analogs (e.g., 4d, 4g) improve solubility and bioavailability via hydrogen-bonding interactions, whereas the target compound’s methyl-pyrazole group may prioritize steric effects over polarity.
Spectral Characterization :
- All compounds in Table 1 were validated using 1H NMR, 13C NMR, and HRMS . For the target compound, similar protocols would confirm structural integrity, with pyrazole protons (δ 7.5–8.0 ppm) and pyridine signals (δ 8.0–9.0 ppm) expected in NMR spectra.
Biological Activity: Thiazole analogs (4d, 4g, 4i) demonstrate diverse activities, including kinase inhibition and antimicrobial effects .
Methodological Considerations for Structural Analysis
- X-ray Crystallography : Software suites like SHELX and WinGX/ORTEP enable precise determination of molecular geometry and packing, essential for validating structural differences between analogs.
- Spectroscopic Techniques : NMR and HRMS remain standard for confirming functional groups and purity, as demonstrated for analogs in Table 1 .
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18N4O
- Molecular Weight : 290.36 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The pyrazole ring is particularly noted for its role in enhancing these activities.
Table 1: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole A | Anticancer | 3.79 | |
| Pyrazole B | Anti-inflammatory | 12.50 | |
| Pyrazole C | Antimicrobial | 42.30 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit various kinases, which are critical in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Anti-inflammatory Pathways : The compound may modulate inflammatory cytokines, reducing inflammation in various models.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF7 Cell Line : The compound exhibited an IC50 value of 3.79 µM, indicating potent activity against breast cancer cells.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro:
- Cytokine Inhibition : The compound reduced TNF-alpha levels by approximately 50% at a concentration of 12.50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
